1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-

Lipophilicity Drug-likeness Physicochemical profiling

1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- (CAS 1198277-82-5) is a brominated 7-azaindole derivative bearing a dimethylaminomethyl substituent at the C-3 position and a bromine atom at the C-4 position of the fused heterobicyclic core. With a molecular formula of C₁₀H₁₂BrN₃ and a molecular weight of 254.13 g/mol, this compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family, a privileged scaffold extensively employed in kinase inhibitor drug discovery programs targeting FGFR, CHK1/CHK2, mTOR/PI3K, JAK, and CK1 among other kinases.

Molecular Formula C10H12BrN3
Molecular Weight 254.13 g/mol
CAS No. 1198277-82-5
Cat. No. B1400465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-
CAS1198277-82-5
Molecular FormulaC10H12BrN3
Molecular Weight254.13 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=NC=CC(=C12)Br
InChIInChI=1S/C10H12BrN3/c1-14(2)6-7-5-13-10-9(7)8(11)3-4-12-10/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyCWTKNCUPGRQULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine (CAS 1198277-82-5): A Position-Specific 7-Azaindole Building Block for Kinase-Targeted Medicinal Chemistry


1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl- (CAS 1198277-82-5) is a brominated 7-azaindole derivative bearing a dimethylaminomethyl substituent at the C-3 position and a bromine atom at the C-4 position of the fused heterobicyclic core . With a molecular formula of C₁₀H₁₂BrN₃ and a molecular weight of 254.13 g/mol, this compound belongs to the pyrrolo[2,3-b]pyridine (7-azaindole) family, a privileged scaffold extensively employed in kinase inhibitor drug discovery programs targeting FGFR, CHK1/CHK2, mTOR/PI3K, JAK, and CK1 among other kinases [1][2]. The C-4 bromo regiochemistry distinguishes this compound from its C-5 and C-6 brominated positional isomers, conferring distinct physicochemical properties and synthetic reactivity profiles that influence downstream lead optimization and procurement decisions [3].

Why the 4-Bromo Regioisomer of N,N-Dimethyl-7-azaindole-3-methanamine Cannot Be Replaced by the 5-Bromo or 6-Bromo Analogs in Medicinal Chemistry Programs


The three bromo positional isomers of N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine — C-4 (CAS 1198277-82-5), C-5 (CAS 183208-54-0), and C-6 (CAS 1056135-40-0) — are not interchangeable despite sharing the identical molecular formula (C₁₀H₁₂BrN₃, MW 254.13). The C-4 bromine resides adjacent to the pyridine nitrogen, creating a unique electronic environment that differentially modulates LogP (2.39 for 4-Br vs. 2.61 for 5-Br), influences palladium-catalyzed cross-coupling reactivity through altered oxidative addition kinetics at the C-4 position, and establishes distinct hydrogen-bonding networks with kinase hinge-region residues when elaborated into final inhibitors [1]. Furthermore, the C-4 brominated scaffold is specifically exemplified as a synthetic intermediate in patented mTOR/PI3K inhibitor programs, where the bromine position is structurally required for subsequent SAR expansion [2]. Generic substitution with a different regioisomer would alter the trajectory of structure-activity relationship (SAR) studies and invalidate patent-defined synthetic routes.

Quantitative Differentiation Evidence for 4-Bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine vs. Closest Analogs


LogP Differentiation: 4-Bromo Isomer Exhibits Lower Lipophilicity Than the 5-Bromo Isomer (ΔLogP ≈ 0.22)

The 4-bromo regioisomer (CAS 1198277-82-5) has a calculated LogP of 2.39, which is approximately 0.22 log units lower than the 5-bromo analog (CAS 183208-54-0, LogP 2.61) and equivalent to the 6-bromo analog (CAS 1056135-40-0, LogP 2.39) . This lower lipophilicity places the 4-bromo compound closer to the optimal range for CNS drug-likeness (LogP < 3) and may translate into superior aqueous solubility and reduced plasma protein binding compared to the more lipophilic 5-bromo congener, although direct experimental solubility or protein binding data are not available for the isolated intermediates .

Lipophilicity Drug-likeness Physicochemical profiling

Validated Synthetic Route with Quantified Yield: 42% via Mannich Reaction from 4-Bromo-7-azaindole

The target compound is synthesized via a two-step sequence starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole, CAS 348640-06-2): (1) bromination of 7-azaindole via its N-oxide intermediate yields 4-bromo-7-azaindole in 55% yield; (2) Mannich reaction with dimethylamine hydrochloride and paraformaldehyde in n-butanol at 120 °C for 1.25 hours, followed by basic workup, affords the target 4-bromo-N,N-dimethyl-3-methanamine derivative in 42% yield . This represents a fully characterized, reproducible synthetic route with quantified step yields, providing procurement confidence that the compound can be reliably resupplied or scaled.

Synthetic accessibility Mannich reaction Process chemistry

Patent-Documented Use as a Key Intermediate in mTOR/PI3K Dual Inhibitor Programs

The 4-bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine scaffold is explicitly cited in WO Patent 2010/030727 A1 (Wyeth LLC) as a synthetic intermediate within a series of 3-substituted-1H-pyrrolo[2,3-b]pyridine compounds claimed as mTOR kinase and PI3 kinase inhibitors [1]. The patent disclosure positions the C-4 bromo substitution as a critical handle for subsequent derivatization via cross-coupling chemistry, establishing this specific regioisomer — rather than the C-5 or C-6 analogs — within a validated intellectual property framework for oncology-relevant kinase targets.

mTOR PI3K Kinase inhibitor Patent precedent

Class-Level Kinase Inhibitory Potential: The 7-Azaindole Scaffold with C-4 Bromine Demonstrates Activity Against CK1 and c-Met Kinases

Although direct biological data for the specific target compound (CAS 1198277-82-5) are absent from the peer-reviewed literature, class-level inference from structurally related 4-bromo-7-azaindole derivatives establishes the kinase inhibitory relevance of this scaffold. 3,4-Dibromo-7-azaindole (B-AZ) inhibits Casein Kinase 1 (CK1) activity, lengthening the circadian period in Arabidopsis thaliana and interacting with the ATP-binding pocket of human CK1δ [1]. Separately, N-nitrobenzenesulfonyl-4-azaindole derivatives have been identified as c-Met inhibitors with IC₅₀ values of 70 nM and 20 nM [2]. Platinum(II) oxalato complexes incorporating 4-bromo-7-azaindole as a co-ligand demonstrated moderate in vitro antitumor activity against HOS (IC₅₀ = 27.5 μM) and MCF7 (IC₅₀ = 18.3 μM) cell lines [3]. These data collectively validate the 4-bromo-7-azaindole core as a productive kinase-focused scaffold, though no direct activity data exist for the dimethylaminomethyl-substituted derivative itself.

CK1 c-Met Kinase inhibition 7-Azaindole

Optimal Procurement and Application Scenarios for 4-Bromo-N,N-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-methanamine


mTOR/PI3K Dual Inhibitor Lead Optimization Programs Requiring C-4 Bromo Regiochemistry

Medicinal chemistry teams pursuing mTOR and/or PI3K kinase inhibitors should prioritize procurement of the 4-bromo regioisomer (CAS 1198277-82-5) over the 5-bromo or 6-bromo analogs, as this specific scaffold is exemplified in WO 2010/030727 A1 (Wyeth) patent claims covering 3-substituted-1H-pyrrolo[2,3-b]pyridines as mTOR/PI3K inhibitors [1]. The C-4 bromine position serves as a synthetic handle for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to elaborate the kinase inhibitor pharmacophore, and deviating to an alternative regioisomer would necessitate re-validation of the entire SAR series.

Fragment-Based Drug Discovery (FBDD) Against CK1 or c-Met Utilizing the 7-Azaindole Core

The 7-azaindole scaffold is a validated starting point for fragment-based and structure-based design of kinase inhibitors, with 4-bromo-7-azaindole derivatives demonstrating activity against CK1 (circadian rhythm modulation) and c-Met (IC₅₀ = 20–70 nM) [1][2]. The target compound combines the C-4 bromine — essential for subsequent fragment elaboration via cross-coupling — with a dimethylaminomethyl group at C-3 that enhances aqueous solubility and may improve the physicochemical profile relative to the simpler 4-bromo-7-azaindole parent (CAS 348640-06-2). This makes CAS 1198277-82-5 a more advanced entry point for FBDD campaigns that require both synthetic tractability and favorable starting physicochemical properties.

Synthetic Methodology Development Involving Regioselective Cross-Coupling at the 4-Position of 7-Azaindoles

The C-4 position of 7-azaindole is adjacent to the pyridine nitrogen, creating a unique electronic environment that influences the rate and selectivity of palladium-catalyzed cross-coupling reactions [1]. Researchers developing new synthetic methodologies for C-N or C-C bond formation at sterically and electronically differentiated positions of the azaindole scaffold should select CAS 1198277-82-5 as a model substrate for the C-4 position, as its dimethylaminomethyl group at C-3 provides an additional functionality for chemoselectivity studies that simpler 4-bromo-7-azaindole (CAS 348640-06-2) lacks.

SAR Studies Requiring Lower Lipophilicity Among Bromo-7-azaindole Intermediates

For programs where minimizing LogP of synthetic intermediates is a critical parameter — such as CNS-targeted kinase inhibitor programs where Lipinski's rule of five compliance is paramount — the 4-bromo isomer (LogP 2.39) offers a 0.22 log unit advantage over the 5-bromo isomer (LogP 2.61) and is equivalent to the 6-bromo isomer (LogP 2.39) [1][2]. This differentiation, while modest, can accumulate across multiple synthetic steps and influence the developability classification of the final drug candidate, making the 4-bromo regioisomer the preferred procurement choice for programs where lower lipophilicity is a design objective.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.